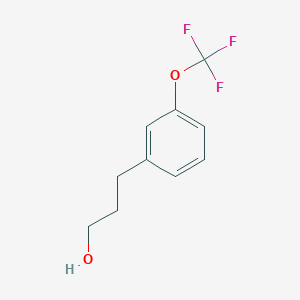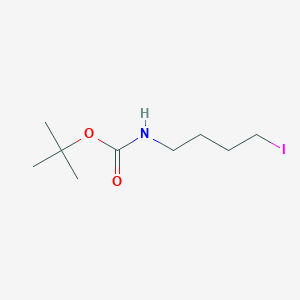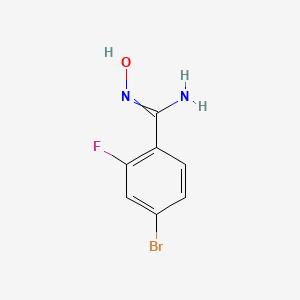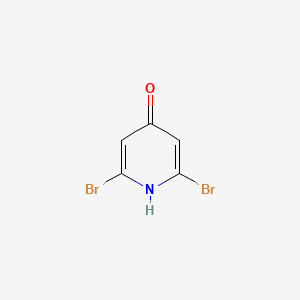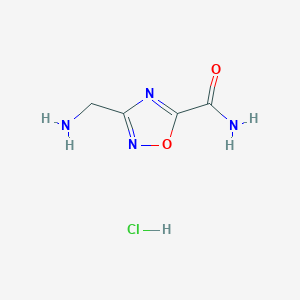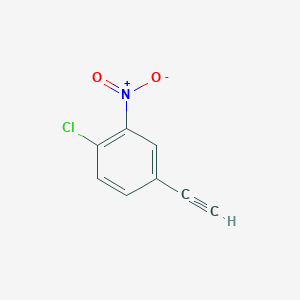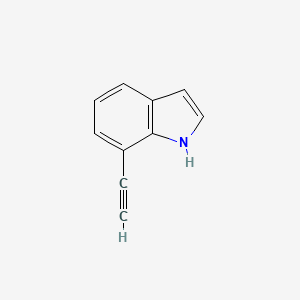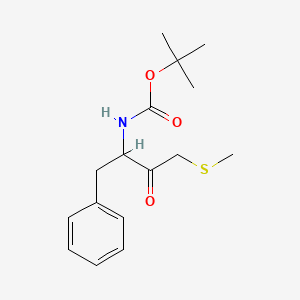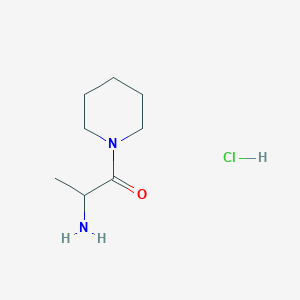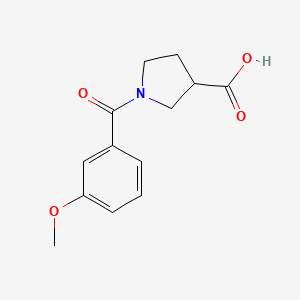
1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid”, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of “1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a 3-methoxybenzoyl group .Chemical Reactions Analysis
The pyrrolidine ring in “1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Structural Characterization
1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid is involved in the synthesis and structural characterization of various compounds. For instance, it has been used in the synthesis of novel pyridine derivatives with antimicrobial activity. These derivatives have shown variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, it plays a role in the synthesis of a series of pyrrolidine-3-carboxylic acids acting as endothelin antagonists, contributing to the development of highly selective, potent, and orally active ET(A) antagonists (Jae et al., 2001).
Catalysis and Organic Synthesis
This compound has been instrumental in catalytic processes and organic synthesis. It has been utilized in one-pot three-component reactions for the synthesis of novel series of fully substituted 1,3,4-oxadiazole derivatives bearing pyridine moiety (Souldozi & Karami, 2016). Moreover, it has been a key component in the synthesis of condensed heteroaromatic compounds through palladium-catalyzed oxidative coupling of heteroarene carboxylic acids with alkynes (Yamashita, Hirano, Satoh, & Miura, 2009).
X-ray Crystallography and Structural Studies
In the field of X-ray crystallography and structural studies, 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid has been significant. It's an important intermediate in the synthesis of anticoagulant apixaban, and its X-ray powder diffraction data have been reported, aiding in the understanding of its crystal structure and properties (Wang, Suo, Zhang, Hou, & Li, 2017).
Supramolecular Chemistry
The compound also finds applications in supramolecular chemistry. It is part of the structure and conformation studies of solvated compounds, providing insights into molecular interactions and stability (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002). Moreover, it is involved in the formation of carboxylic acid–pyridine supramolecular heterocatemers in co-crystals, contributing to the understanding of intermolecular interactions and crystal engineering (Sudhakar et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-methoxybenzoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-4-2-3-9(7-11)12(15)14-6-5-10(8-14)13(16)17/h2-4,7,10H,5-6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKCCLAKJYLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



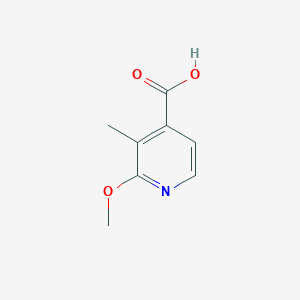
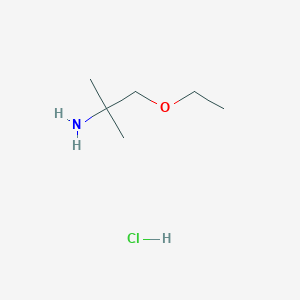
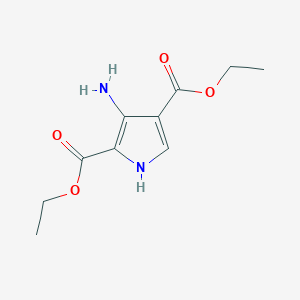
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

